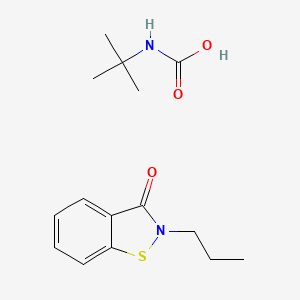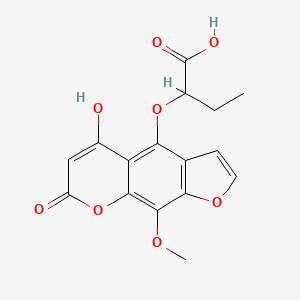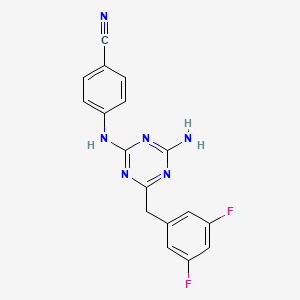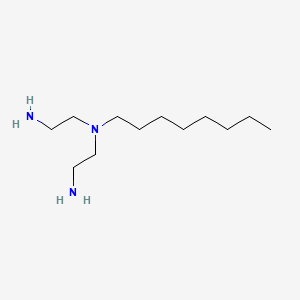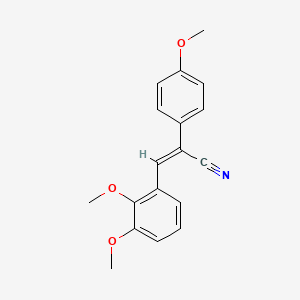
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of methoxy groups on its phenyl rings and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or sodium ethoxide to form the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and the acrylonitrile moiety can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,3-Dimethoxyphenyl)-2-(4-hydroxyphenyl)acrylonitrile
- 3-(2,3-Dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- 3-(2,3-Dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Uniqueness
3-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile is unique due to the presence of methoxy groups on both phenyl rings, which can enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds and can influence its chemical and biological properties.
Eigenschaften
CAS-Nummer |
23325-87-3 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H17NO3/c1-20-16-9-7-13(8-10-16)15(12-19)11-14-5-4-6-17(21-2)18(14)22-3/h4-11H,1-3H3/b15-11+ |
InChI-Schlüssel |
SLBSTCSDSLOBHC-RVDMUPIBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C/C2=C(C(=CC=C2)OC)OC)/C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CC2=C(C(=CC=C2)OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


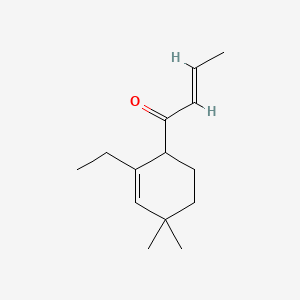
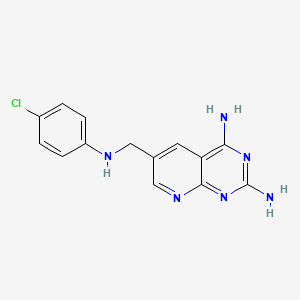
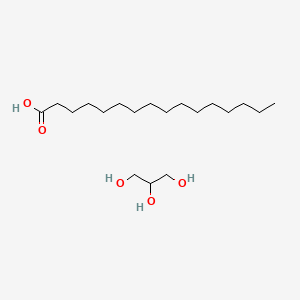
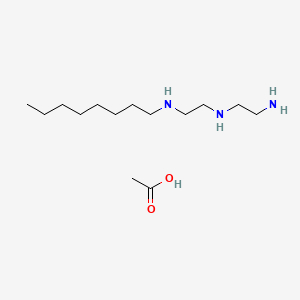
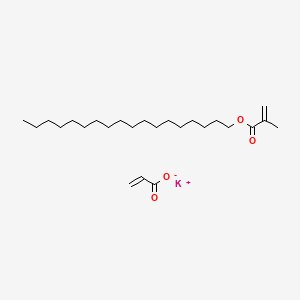

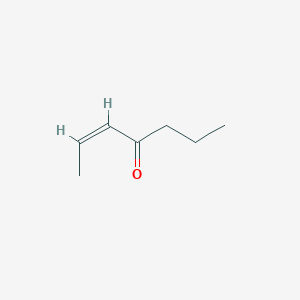
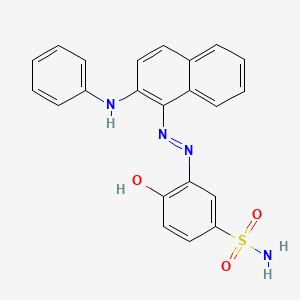
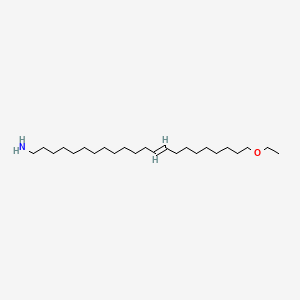
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
